1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE
CAS No.: 1216723-82-8
Cat. No.: VC6744550
Molecular Formula: C22H40Cl2N2O2
Molecular Weight: 435.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216723-82-8 |
|---|---|
| Molecular Formula | C22H40Cl2N2O2 |
| Molecular Weight | 435.47 |
| IUPAC Name | 1-(4-methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C22H38N2O2.2ClH/c1-21(2,3)17-22(4,5)18-7-9-20(10-8-18)26-16-19(25)15-24-13-11-23(6)12-14-24;;/h7-10,19,25H,11-17H2,1-6H3;2*1H |
| Standard InChI Key | HOVCWOYWAPCIKW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Introduction
The compound 1-(4-Methylpiperazin-1-yl)-3-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-ol dihydrochloride is a complex organic molecule that incorporates various functional groups, including a piperazine ring, a phenyl group, and a trimethylpentan-2-yl moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multi-step reactions, including alkylation, arylation, and hydrolysis steps. For instance, the preparation of related compounds might involve the use of dichloromethane as a solvent and triethylamine as a base to facilitate reactions involving piperazine derivatives .
Biological Activity and Applications
While specific biological activities of 1-(4-Methylpiperazin-1-yl)-3-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-ol dihydrochloride are not detailed in the search results, compounds with piperazine and phenyl groups often exhibit pharmacological properties, such as receptor binding or enzyme inhibition. Further research would be necessary to determine its potential applications in medicine or other fields.
Data Tables
Given the lack of specific data on this compound, we can create a general table outlining potential characteristics of similar compounds:
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided |
| Molecular Weight | Not specified |
| Physical Properties | Melting point, boiling point, solubility not detailed |
| Synthesis | Multi-step reactions involving alkylation and arylation |
| Biological Activity | Potential pharmacological properties, requires further research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume